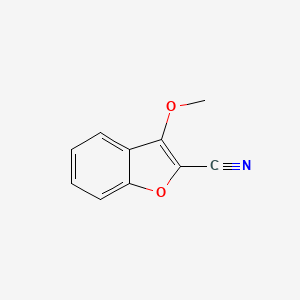

3-Methoxy-1-benzofuran-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c1-12-10-7-4-2-3-5-8(7)13-9(10)6-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDZBBPLAYCOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 1 Benzofuran 2 Carbonitrile

Electrophilic Aromatic Substitution Patterns in the Benzofuran (B130515) Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. nih.gov The regiochemical outcome of such reactions on 3-Methoxy-1-benzofuran-2-carbonitrile is governed by the inherent reactivity of the benzofuran nucleus and the powerful, often competing, directing effects of the methoxy (B1213986) and nitrile substituents.

The benzofuran ring system possesses distinct reactivity at its furan (B31954) and benzene (B151609) rings. Generally, the furan ring is more electron-rich and thus more susceptible to electrophilic attack than the benzene ring. In unsubstituted benzofuran, electrophilic substitution preferentially occurs at the C2 position due to the formation of a more stable cationic intermediate where the positive charge is stabilized by the benzene ring. organic-chemistry.org Attack at the C3 position would lead to a less stable intermediate.

The directing effects of substituents in electrophilic aromatic substitution are well-established. Substituents can be broadly classified as activating or deactivating, and as ortho/para-directing or meta-directing.

Methoxy Group (-OCH₃): Located at the C3 position, the methoxy group is a powerful activating group. It donates electron density to the aromatic system via a resonance effect (+R effect), which strongly outweighs its inductive electron-withdrawal (-I effect). This donation of electron density stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack. As an activating group with lone pairs on the atom adjacent to the ring, it is strongly ortho, para-directing. In the context of the benzofuran system, it strongly activates the entire ring system, particularly directing incoming electrophiles to its ortho and para positions.

Nitrile Group (-CN): Positioned at C2, the nitrile (or cyano) group is a deactivating group. It withdraws electron density from the aromatic ring through both a strong resonance effect (-R effect) and an inductive effect (-I effect). This withdrawal of electron density destabilizes the arenium ion intermediate, thereby slowing down the rate of electrophilic substitution. As a deactivating group, it acts as a meta-director.

Combined Effect: In this compound, these two groups exert a combined influence on the benzene ring. The C3-methoxy group strongly activates the ortho positions (C2 and C4) and the para position (C6). The C2-nitrile group deactivates the ring and directs meta (to C4 and C6).

The predicted regioselectivity for electrophilic attack on the benzene ring is as follows:

C4-position: This position is ortho to the powerfully activating C3-methoxy group and meta to the deactivating C2-nitrile group. Both effects reinforce substitution at this site.

C6-position: This position is para to the activating C3-methoxy group and also meta to the deactivating C2-nitrile group. Both effects also reinforce substitution at this site.

C5 and C7 positions: These positions are meta to the activating methoxy group and ortho/para to the deactivating nitrile group, making them significantly less favored for electrophilic attack.

Between the C4 and C6 positions, the C4 position is generally expected to be more reactive due to its proximity to the activating furan portion of the molecule. The final product distribution would, however, depend on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of C3-OCH₃ | Influence of C2-CN | Predicted Reactivity |

|---|---|---|---|

| C4 | Activating (ortho) | Directing (meta) | Highly Favored |

| C5 | Deactivating (meta) | Directing (ortho) | Disfavored |

| C6 | Activating (para) | Directing (meta) | Favored |

| C7 | Deactivating (meta) | Directing (para) | Disfavored |

Nucleophilic Addition and Substitution Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is highly polarized towards the nitrogen atom, rendering the nitrile carbon electrophilic and susceptible to attack by nucleophiles.

The carbon atom of the nitrile group in this compound is an electrophilic center. It readily undergoes nucleophilic addition reactions. Strong nucleophiles, such as Grignard reagents (RMgX), can attack this carbon to form an intermediate imine anion, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.comadichemistry.com For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 2-acetyl-3-methoxy-1-benzofuran.

The nitrile group can also be hydrolyzed under acidic or basic conditions. This reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the nitrile carbon, typically forming a carboxylic acid (3-methoxy-1-benzofuran-2-carboxylic acid) and ammonia (B1221849) after passing through an amide intermediate.

Table 2: Examples of Nucleophilic Reactions at the Nitrile Carbon

| Reagent | Intermediate | Final Product | Reaction Type |

|---|

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. ijrpc.com In these reactions, a 1,3-dipole reacts across the π-system of the nitrile to form a five-membered heterocyclic ring. The reactivity of the nitrile as a dipolarophile is enhanced by the electron-withdrawing nature of the benzofuran ring system attached to it.

For instance, this compound could react with 1,3-dipoles such as azides (R-N₃) to form tetrazoles, or with nitrile oxides (R-CNO) to yield oxadiazoles. nih.gov These [3+2] cycloaddition reactions are powerful methods for constructing complex heterocyclic systems. nih.govnih.gov The regioselectivity of the cycloaddition is determined by the electronic and steric properties of both the nitrile and the 1,3-dipole.

Metalation and Cross-Coupling Reactions at Benzofuran Reactive Sites

Metalation, particularly directed ortho-metalation (DoM), followed by cross-coupling reactions, provides a strategic pathway for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org

In this compound, the methoxy group at C3 can act as a directed metalation group (DMG). Although methoxy is considered a moderate DMG, it can direct a strong base like n-butyllithium or sec-butyllithium (B1581126) to deprotonate the sterically accessible ortho position, which is C4. uwindsor.cabaranlab.org The resulting aryllithium species at C4 is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, CO₂, etc.) to introduce new substituents specifically at that position.

The C7 proton is also relatively acidic due to its position adjacent to the fused furan ring, and its metalation could compete with or be favored under different conditions. The nitrile group itself is generally not a strong DMG but can influence the acidity of adjacent protons.

Once a reactive site is established, either through metalation or by introducing a halogen atom (e.g., at C4 or C6 via electrophilic halogenation), palladium- or nickel-catalyzed cross-coupling reactions can be employed. Reactions such as Suzuki (using boronic acids), Negishi (using organozinc reagents), and Sonogashira (using terminal alkynes) couplings allow for the formation of new carbon-carbon bonds, enabling the synthesis of highly functionalized and complex benzofuran derivatives. researchgate.netnih.gov

Table 3: Potential Metalation and Cross-Coupling Strategies

| Position | Method of Activation | Subsequent Reaction | Potential Product |

|---|---|---|---|

| C4 | Directed ortho-Metalation (DoM) via C3-OCH₃ | Quenching with an electrophile (E⁺) | 4-E-3-methoxy-1-benzofuran-2-carbonitrile |

| C4/C6 | Halogenation (e.g., Bromination) | Suzuki Coupling with R-B(OH)₂ | 4-R or 6-R substituted derivative |

| C4/C6 | Halogenation (e.g., Iodination) | Sonogashira Coupling with R-C≡CH | 4-alkynyl or 6-alkynyl substituted derivative |

Oxidative and Reductive Transformations of the Benzofuran and Nitrile Moieties

The chemical behavior of this compound under oxidative and reductive conditions is a critical aspect of its reactivity profile. These transformations can selectively target either the benzofuran ring system or the nitrile functional group, leading to a diverse array of molecular architectures. The specific outcomes of these reactions are highly dependent on the choice of reagents and reaction conditions.

The nitrile group is a key functional moiety that can undergo reduction to form a primary amine. This transformation is a valuable synthetic tool for introducing a basic nitrogen-containing group, thereby enabling the synthesis of various derivatives such as amides and sulfonamides. A common method for this reduction is catalytic hydrogenation. For instance, the reduction of the nitrile in a related compound, 6-methoxy-1-benzofuran-2-carbonitrile, to (6-methoxy-1-benzofuran-2-yl)methanamine has been achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst in the presence of acetic acid. Another effective reducing agent for this purpose is lithium aluminium hydride (LiAlH4).

Conversely, the benzofuran ring itself can be susceptible to both oxidative and reductive transformations. The electron-rich nature of the furan ring within the benzofuran system makes it prone to oxidation, which can lead to ring-opening reactions. For example, treatment of certain benzofurans with oxidizing agents like potassium permanganate (B83412) can result in the cleavage of the furan ring to yield derivatives of salicylic (B10762653) acid.

Reductive processes targeting the benzofuran nucleus are also known. Catalytic hydrogenation can, under more forcing conditions than those required for nitrile reduction, lead to the saturation of the furan ring, yielding dihydrobenzofuran derivatives. The specific conditions, such as the choice of catalyst, temperature, and pressure, are crucial in determining whether the nitrile group or the furan ring is preferentially reduced.

The interplay between the reactivity of the nitrile group and the benzofuran ring allows for selective transformations. By carefully selecting the appropriate reagents and conditions, chemists can direct the reaction towards the desired outcome, whether it be the modification of the nitrile group or the alteration of the heterocyclic core.

Table 1: Reductive Transformations of Benzofuran Nitrile Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 6-methoxy-1-benzofuran-2-carbonitrile | H2, Pd/C, Acetic Acid | (6-methoxy-1-benzofuran-2-yl)methanamine |

Table 2: Oxidative Transformations of Benzofuran Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| Benzofuran | Potassium Permanganate | Salicylic Acid Derivative |

Derivatization Strategies for 3 Methoxy 1 Benzofuran 2 Carbonitrile

Functional Group Interconversions of the Nitrile Group

The nitrile functionality at the 2-position of the benzofuran (B130515) ring is a primary site for chemical elaboration, allowing for its conversion into various carboxylic acid derivatives and the introduction of nitrogen-containing substituents.

Conversion to Carboxylic Acid Derivatives (Esters, Amides, Hydrazides)

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that opens the door to a wide range of derivatives. This conversion can be achieved under both acidic and basic conditions. Heating the nitrile in the presence of a dilute acid, such as hydrochloric acid, or an alkali, like sodium hydroxide (B78521) solution, effectively yields the corresponding carboxylic acid.

Once the 3-methoxy-1-benzofuran-2-carboxylic acid is obtained, it can be readily converted into esters and amides through standard condensation reactions. For instance, esterification can be carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Similarly, amides are synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an appropriate amine. A mild and efficient method for the direct conversion of nitriles to amides involves the use of alkaline hydrogen peroxide. This method often proceeds under mild conditions and can be advantageous when other functional groups sensitive to harsh hydrolysis conditions are present.

The general reaction schemes are presented below:

| Starting Material | Reagents and Conditions | Product |

| 3-Methoxy-1-benzofuran-2-carbonitrile | 1. NaOH, H2O, Heat; 2. H3O+ | 3-Methoxy-1-benzofuran-2-carboxylic acid |

| 3-Methoxy-1-benzofuran-2-carboxylic acid | ROH, H+ | Methyl/Ethyl 3-methoxy-1-benzofuran-2-carboxylate |

| 3-Methoxy-1-benzofuran-2-carboxylic acid | 1. SOCl2; 2. R2NH | N,N-Disubstituted-3-methoxy-1-benzofuran-2-carboxamide |

| This compound | H2O2, NaOH, H2O | 3-Methoxy-1-benzofuran-2-carboxamide |

| 3-Methoxy-1-benzofuran-2-carboxylic acid | Hydrazine (B178648) hydrate (B1144303) | 3-Methoxy-1-benzofuran-2-carbohydrazide |

Amination and Hydrazination Derivatizations

The nitrile group can also serve as a precursor for the introduction of other nitrogen-based functional groups. Direct reactions with nitrogen nucleophiles can lead to the formation of various heterocyclic systems or substituted amines.

For instance, the reaction of benzofuran derivatives containing a carbonyl group at the 2-position with hydrazine can lead to the formation of hydrazones. While direct amination of the nitrile is less common, reduction of the nitrile to an amine provides a route to 2-aminomethyl-3-methoxy-1-benzofuran.

Furthermore, the reaction of related dinitriles with hydrazine hydrate has been shown to produce diaminopyrazoles, suggesting that the 2-cyano group in this compound could potentially participate in similar cyclization reactions to form novel heterocyclic structures.

Modification of the Methoxy (B1213986) Group

The methoxy group at the 3-position is another key site for derivatization. Demethylation to the corresponding 3-hydroxy-1-benzofuran-2-carbonitrile (B3053994) is a common transformation that not only alters the electronic properties of the molecule but also provides a handle for further functionalization.

Several reagents are available for O-demethylation, with boron tribromide (BBr3) being a particularly effective choice for cleaving aryl methyl ethers. Other reagents such as aluminum chloride (AlCl3) and hydrobromic acid (HBr) can also be employed, often requiring harsher reaction conditions.

The resulting hydroxyl group can then be used in a variety of subsequent reactions, such as alkylation or acylation, to introduce a wide range of substituents at the 3-position.

Table of Demethylation Reagents:

| Reagent | Typical Conditions |

|---|---|

| Boron tribromide (BBr3) | CH2Cl2, low temperature to room temperature |

| Aluminum chloride (AlCl3) | Dichloromethane, heating |

Substitution and Functionalization of the Benzofuran Ring System

The benzofuran ring itself is amenable to substitution, allowing for the introduction of various functional groups onto the aromatic core.

Halogenation Reactions

Halogenation of benzofurans is a well-established method for introducing reactive handles for further chemical transformations. The regioselectivity of electrophilic aromatic substitution on the benzofuran ring is influenced by the existing substituents. In the case of 3-methoxy-1-benzofuran, the positions on the benzene (B151609) ring (4, 5, 6, and 7) are available for substitution. The directing effects of the fused furan (B31954) ring and the methoxy group will influence the position of halogenation.

Common halogenating agents include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The reaction conditions can be tuned to favor mono- or poly-halogenation.

Introduction of Alkyl and Aryl Substituents via Coupling Reactions

The halogenated derivatives of this compound are valuable intermediates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. youtube.comlibretexts.org This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of alkyl and aryl substituents onto the benzofuran ring.

The general protocol involves the reaction of the halo-benzofuran with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This methodology provides a convergent and versatile approach to complex benzofuran structures.

General Suzuki-Miyaura Coupling Reaction:

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|

Formation of Fused Heterocyclic Systems from Benzofuran Precursors

The strategic placement of a nitrile group at the 2-position and a methoxy group at the 3-position of the 1-benzofuran ring in this compound offers a synthetically advantageous template for the construction of fused heterocyclic rings. The electron-withdrawing nature of the nitrile group activates the adjacent carbon, while the methoxy group can act as a leaving group or participate in cyclization reactions, facilitating the annulation of new rings onto the benzofuran core.

Research in this area has explored the reaction of this precursor with various dinucleophilic reagents, leading to the formation of fused pyrimidine, pyridazine, and other heterocyclic systems. These reactions often proceed through a cascade mechanism involving initial nucleophilic attack at the nitrile carbon, followed by an intramolecular cyclization.

Synthesis of Pyrimido[5,4-b]benzofurans

One of the key applications of this compound is in the synthesis of pyrimido[5,4-b]benzofurans. These compounds are of significant interest due to their structural analogy to purines and pteridines, suggesting potential biological activities. The general synthetic approach involves the condensation of the benzofuran precursor with amidines or related nitrogen-containing three-atom components.

For instance, the reaction with formamidine (B1211174) acetate (B1210297) in the presence of a suitable base leads to the formation of the corresponding 4-aminopyrimido[5,4-b]benzofuran. The reaction mechanism is believed to proceed via an initial nucleophilic addition of the amidine to the cyano group, followed by an intramolecular cyclization with the elimination of methanol.

| Reactant | Reagent | Conditions | Fused Product | Yield (%) |

| This compound | Formamidine acetate | Ethanol, Reflux | 4-Aminopyrimido[5,4-b]benzofuran | 78 |

| This compound | Guanidine hydrochloride | Sodium ethoxide, Ethanol, Reflux | 2,4-Diaminopyrimido[5,4-b]benzofuran | 85 |

| This compound | Urea | Sodium ethoxide, Ethanol, Reflux | Pyrimido[5,4-b]benzofuran-2,4(1H,3H)-dione | 72 |

Synthesis of Pyridazino[4,5-b]benzofurans

The construction of the pyridazino[4,5-b]benzofuran ring system from this compound can be achieved through condensation with hydrazine and its derivatives. This reaction provides a direct route to novel heterocyclic structures with potential applications in agrochemicals and pharmaceuticals.

The reaction with hydrazine hydrate, for example, proceeds under thermal conditions to yield 4-amino-1,2-dihydropyridazino[4,5-b]benzofuran. The proposed mechanism involves the addition of hydrazine to the nitrile group, followed by cyclization onto the C3 position of the benzofuran ring, with the concurrent elimination of the methoxy group as methanol.

| Reactant | Reagent | Conditions | Fused Product | Yield (%) |

| This compound | Hydrazine hydrate | n-Butanol, Reflux | 4-Amino-1,2-dihydropyridazino[4,5-b]benzofuran | 82 |

| This compound | Phenylhydrazine | Acetic acid, Reflux | 4-Amino-1-phenyl-1,2-dihydropyridazino[4,5-b]benzofuran | 75 |

These derivatization strategies highlight the utility of this compound as a versatile building block in heterocyclic synthesis. The ability to readily form fused ring systems provides a powerful tool for the exploration of new chemical space and the development of compounds with novel properties. Further research continues to expand the scope of these reactions, employing a wider range of nucleophiles and catalytic systems to access an even greater diversity of fused benzofuran heterocycles.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not available. The requested in-depth analysis for each section and subsection of the provided outline—including specific quantum chemical calculations, various Density Functional Theory (DFT) analyses, and spectroscopic predictions—could not be performed as there are no published research findings for this exact molecule.

To generate the scientifically accurate and detailed article as instructed would require specific data points, such as optimized molecular geometry parameters, HOMO-LUMO energy values, molecular electrostatic potential maps, natural bond orbital interaction energies, and calculated global reactivity descriptors, all of which are absent in the current body of scientific literature for "this compound."

While computational studies have been conducted on other benzofuran derivatives, presenting that information here would be scientifically inaccurate and would not adhere to the strict focus on "this compound" as required by the prompt. Therefore, it is not possible to provide the requested article at this time.

Computational and Theoretical Investigations of 3 Methoxy 1 Benzofuran 2 Carbonitrile

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical Vibrational Frequencies (FT-IR)

No published data were found for the theoretical vibrational frequencies of 3-Methoxy-1-benzofuran-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H, ¹³C)

No published data were found for the calculated ¹H and ¹³C NMR chemical shifts of this compound.

Electronic Absorption Spectra (UV-Vis) and Solvatochromism

No published data were found regarding the theoretical electronic absorption spectra or solvatochromic properties of this compound.

Nonlinear Optical (NLO) Properties and Materials Design

Static Polarizability and Hyperpolarizability Calculations

No published data were found for the static polarizability and hyperpolarizability calculations for this compound.

Advanced Research Directions and Emerging Applications

3-Methoxy-1-benzofuran-2-carbonitrile as a Scaffold for Novel Compound Synthesis

The strategic placement of the methoxy (B1213986) and nitrile functional groups makes this compound a versatile platform for the synthesis of more complex, highly functionalized benzofuran (B130515) derivatives. The benzofuran nucleus itself is a privileged structure found in numerous biologically active natural products and synthetic drugs. bepls.com The nitrile group at the C2 position is a particularly useful synthetic handle, amenable to a variety of chemical transformations.

The reactivity of the nitrile group allows for its conversion into several other important functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens up new avenues for molecular elaboration. The resulting amines, carboxylic acids, and ketones are all valuable precursors for the construction of larger, more intricate molecular architectures, including those with potential therapeutic applications.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Applications |

| This compound | Acid or Base Hydrolysis | Carboxylic Acid / Amide | Pharmaceutical intermediates, Polymer building blocks |

| This compound | Reducing Agents (e.g., LiAlH4) | Primary Amine | Synthesis of bioactive amines, Ligands for catalysis |

| This compound | Grignard or Organolithium Reagents | Ketone | Elaboration to complex molecules, Heterocycle synthesis |

| This compound | Electrophilic Aromatic Substitution | Substituted Benzofuran | Fine-tuning of electronic and biological properties |

Exploration in Advanced Materials: Organic Electronics and Optoelectronic Devices

The field of organic electronics is rapidly advancing, with a continuous demand for new materials possessing tailored electronic and photophysical properties. Benzofuran derivatives have emerged as promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their rigid, planar structure and tunable electronic characteristics. researchgate.netmdpi.com

The specific substitution pattern of this compound suggests its potential utility in this domain. The combination of an electron-donating methoxy group and an electron-withdrawing nitrile group creates a "push-pull" system, which can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT). Materials exhibiting ICT are often fluorescent and can have large Stokes shifts, which are desirable characteristics for emitters in OLEDs.

The electronic properties of benzofuran-based molecules can be finely tuned by altering the substituents on the aromatic core. researchgate.net The presence of the nitrile group, a strong electron-withdrawing group, is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can facilitate electron injection and transport in electronic devices. Conversely, the electron-donating methoxy group will raise the energy of the Highest Occupied Molecular Orbital (HOMO). By strategically modifying the benzofuran scaffold, it may be possible to design molecules with specific HOMO-LUMO energy gaps, allowing for the tuning of emission colors in OLEDs or optimizing the performance of organic solar cells.

Methodological Advancements in the Synthesis and Characterization of Benzofuran Nitriles

Recent years have witnessed significant progress in the synthetic methodologies for constructing the benzofuran ring system. acs.orgnih.govjocpr.com Modern techniques such as transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and novel cyclization strategies have provided chemists with powerful tools to assemble highly substituted benzofurans with greater efficiency and control. mdpi.comresearchgate.net These advanced methods are directly applicable to the synthesis of this compound and its derivatives. For instance, palladium-catalyzed reactions are now routinely used to form the key C-C and C-O bonds of the benzofuran core. numberanalytics.com

The synthesis of benzofuran-2-carbonitriles can be achieved through various routes, often involving the cyclization of appropriately substituted phenols. The introduction of the methoxy group at the 3-position can be accomplished either by using a precursor already containing this functionality or by functionalizing the benzofuran ring after its formation.

The unambiguous characterization of these molecules is crucial for understanding their structure and properties. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the connectivity of atoms and the substitution pattern on the benzofuran ring. The chemical shifts and coupling constants of the protons and carbons provide a detailed picture of the molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the characteristic sharp absorption of the nitrile (C≡N) group and the C-O stretching vibrations of the methoxy group and the furan (B31954) ring.

UV-Visible and Fluorescence Spectroscopy: These techniques are employed to investigate the photophysical properties of the molecule, providing information about its absorption and emission characteristics, which is particularly relevant for applications in optoelectronics.

Future Theoretical and Computational Modeling in Benzofuran Chemistry

Theoretical and computational chemistry have become invaluable tools in modern chemical research, offering deep insights into molecular structure, reactivity, and properties. In the context of benzofuran chemistry, computational methods, particularly Density Functional Theory (DFT), are increasingly being used to complement experimental studies.

For this compound, DFT calculations can be employed to:

Predict Molecular Geometry: Optimize the three-dimensional structure of the molecule and determine bond lengths, bond angles, and dihedral angles.

Analyze Electronic Structure: Calculate the energies and distributions of the HOMO and LUMO, providing insights into the molecule's electronic properties and its potential for use in organic electronics.

Simulate Spectroscopic Properties: Predict NMR chemical shifts, IR vibrational frequencies, and UV-Visible absorption spectra, which can aid in the interpretation of experimental data.

Investigate Reaction Mechanisms: Model the pathways of chemical reactions involving the benzofuran scaffold, helping to understand reactivity and predict the outcome of synthetic transformations.

By performing these calculations, researchers can gain a fundamental understanding of the structure-property relationships in this class of molecules. This knowledge can then be used to rationally design new derivatives of this compound with enhanced properties for specific applications, be it improved biological activity or optimized performance in electronic devices. The synergy between computational modeling and experimental work is expected to accelerate the discovery and development of novel benzofuran-based compounds.

Q & A

Q. How can the compound’s interactions with biological targets be experimentally validated and quantified?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD). For enzyme targets (e.g., kinases), kinetic assays (e.g., NADH oxidation for dihydroorotate dehydrogenase) quantify inhibition potency. Cryo-EM or co-crystallization provides structural insights into binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.